Cas no 314260-06-5 (N'-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl-2-hydroxybenzohydrazide)

N'-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl-2-hydroxybenzohydrazide is a synthetic organic compound featuring a thiazolidinedione core linked to a salicyloyl hydrazide moiety. This structure imparts unique reactivity, making it valuable in medicinal chemistry and pharmaceutical research. The compound's dual functional groups—hydroxybenzohydrazide and thiazolidinedione—enable potential applications as a scaffold for designing enzyme inhibitors or bioactive agents. Its rigid yet flexible architecture allows for selective interactions with biological targets, particularly in metabolic and inflammatory pathways. The presence of hydrogen-bonding sites enhances binding affinity, while the conjugated system may contribute to stability. Suitable for controlled derivatization, it serves as a versatile intermediate in drug discovery and mechanistic studies.
N'-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl-2-hydroxybenzohydrazide structure
314260-06-5 structure
Product Name:N'-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl-2-hydroxybenzohydrazide
CAS No:314260-06-5
MF:C12H11N3O5S
MW:309.297841310501
CID:5986196
PubChem ID:3816368
Update Time:2025-10-12

N'-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl-2-hydroxybenzohydrazide Chemical and Physical Properties

Names and Identifiers

    • N'-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl-2-hydroxybenzohydrazide
    • N-(2-(2,4-dioxothiazolidin-5-yl)acetyl)-2-hydroxybenzohydrazide
    • 5-Thiazolidineacetic acid, 2,4-dioxo-, 2-(2-hydroxybenzoyl)hydrazide
    • N'-[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide
    • N'-(2-(2,4-dioxothiazolidin-5-yl)acetyl)-2-hydroxybenzohydrazide
    • AKOS016295455
    • AKOS001165410
    • N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide
    • Z57213208
    • 314260-06-5
    • F1074-0320
    • Inchi: 1S/C12H11N3O5S/c16-7-4-2-1-3-6(7)10(18)15-14-9(17)5-8-11(19)13-12(20)21-8/h1-4,8,16H,5H2,(H,14,17)(H,15,18)(H,13,19,20)
    • InChI Key: MRSYTSMPTIJMHG-UHFFFAOYSA-N
    • SMILES: S1C(CC(NNC(=O)C2=CC=CC=C2O)=O)C(=O)NC1=O

Computed Properties

  • Exact Mass: 309.04194163g/mol
  • Monoisotopic Mass: 309.04194163g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 470
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 150Ų

Experimental Properties

  • Density: 1.516±0.06 g/cm3(Predicted)
  • Boiling Point: 713.9±56.0 °C(Predicted)
  • pka: 6.00±0.50(Predicted)

N'-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl-2-hydroxybenzohydrazide Pricemore >>

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Additional information on N'-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl-2-hydroxybenzohydrazide

N'-2-(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl-2-hydroxybenzohydrazide: A Comprehensive Overview

N'-2-(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl-2-hydroxybenzohydrazide is a compound with the CAS number 314260-06-5. This compound belongs to the class of organic compounds known as benzohydrazides, which are derivatives of hydrazine and are widely studied for their potential applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a thiazolidine ring fused with a benzene ring and a hydroxyl group at the 2-position of the benzene ring. The thiazolidine ring is further substituted with an acetyl group at the 5-position, making it a unique and potentially bioactive molecule.

Recent studies have highlighted the importance of benzohydrazides in drug discovery due to their ability to form stable complexes with metal ions and their potential as inhibitors of various enzymes. For instance, researchers have explored the use of N'-substituted benzohydrazides as inhibitors of histone deacetylases (HDACs), which are key targets in cancer therapy. The presence of the thiazolidine ring in this compound adds further complexity to its structure, potentially enhancing its ability to interact with biological targets. This makes N'-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl-2-hydroxybenzohydrazide a promising candidate for further investigation in medicinal chemistry.

The synthesis of N'-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl-2-hydroxybenzohydrazide involves a multi-step process that typically begins with the preparation of the thiazolidine ring. This is followed by acetylation at the 5-position and subsequent coupling with the hydroxyl-substituted benzohydrazide moiety. The reaction conditions are critical in ensuring high yields and purity of the final product. Researchers have optimized these conditions by varying reaction temperatures, solvents, and catalysts to achieve better results.

In terms of biological activity, this compound has shown potential as an antioxidant and anti-inflammatory agent. Studies have demonstrated that the hydroxyl group at the 2-position of the benzene ring plays a significant role in its antioxidant properties by facilitating hydrogen donation and radical scavenging. Additionally, the thiazolidine ring contributes to its anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. These findings suggest that N'-substituted benzohydrazides could be developed into novel therapeutic agents for treating inflammatory diseases such as arthritis and cardiovascular disorders.

The structural versatility of N'-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl-2-hydroxybenzohydrazide also makes it a valuable building block in organic synthesis. Its ability to form coordination complexes with metal ions has led to its use in catalysis and materials science. For example, researchers have employed this compound as a ligand in the synthesis of transition metal complexes that exhibit catalytic activity in various organic transformations. These applications highlight its potential beyond traditional pharmaceutical uses.

From a safety standpoint, it is important to note that N'-substituted benzohydrazides are generally considered non-toxic when handled under standard laboratory conditions. However, prolonged exposure or improper handling may lead to skin irritation or respiratory issues. It is recommended to follow standard safety protocols when working with this compound to ensure safe handling and disposal.

In conclusion, N'-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl

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